Iodo(triphenyl)plumbane
Description
Iodo(triphenyl)plumbane (CAS: 894-07-5) is an organolead compound with the molecular formula C₁₈H₁₅IPb and a molecular weight of 561.4 g/mol. Structurally, it consists of a central lead atom bonded to three phenyl groups and one iodine atom. This compound belongs to the family of tetraorganolead derivatives, where the lead center adopts a tetrahedral geometry. Its synthesis typically involves metathesis reactions between triphenyllead chloride and potassium iodide or direct iodination of triphenylplumbane .
This compound is primarily studied for its role in organic synthesis and materials science. The iodine substituent imparts unique reactivity, making it a precursor for cross-coupling reactions or transmetalation processes. Its electronic properties, influenced by the electronegative iodine atom, also render it relevant in studies of electron density distribution in lead-containing materials .
Properties
CAS No. |
894-07-5 |
|---|---|
Molecular Formula |
C18H15IPb |
Molecular Weight |
565 g/mol |
IUPAC Name |
iodo(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.HI.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 |
InChI Key |
VHBSAMHCLWNLKU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodo(triphenyl)plumbane can be synthesized through several methods. One common method involves the reaction of triphenyllead chloride with sodium iodide in an organic solvent such as acetone. The reaction proceeds as follows:
Pb(C6H5)3Cl+NaI→Pb(C6H5)3I+NaCl
The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Iodo(triphenyl)plumbane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as halides, thiols, and amines.
Oxidation Reactions: The lead center can be oxidized to higher oxidation states, leading to the formation of lead(IV) compounds.
Reduction Reactions: The compound can be reduced to form lead(II) species.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium iodide, sodium thiolate, and primary amines are commonly used. These reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include triphenyllead halides, triphenyllead thiolates, and triphenyllead amines.
Oxidation Reactions: Products include lead(IV) compounds such as lead dioxide.
Reduction Reactions: Products include lead(II) compounds such as lead acetate.
Scientific Research Applications
Organic Synthesis
Iodo(triphenyl)plumbane serves as a valuable reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it useful for the introduction of iodine into organic molecules. The compound can be employed in the synthesis of various organic compounds, including:
- Alkyl Iodides : this compound can facilitate the conversion of alcohols to alkyl iodides through a straightforward reaction mechanism.
- Aromatic Compounds : It is also utilized in reactions involving aromatic compounds, where it can act as an iodine source for electrophilic aromatic substitution.
Materials Science
In materials science, this compound has been explored for its potential applications in the development of new materials with specific properties. Some notable applications include:
- Conductive Polymers : The compound can be integrated into polymer matrices to enhance electrical conductivity, making it suitable for applications in electronics and sensors.
- Photovoltaic Materials : Research indicates that this compound may contribute to the efficiency of solar cells by improving charge transport properties.
Medicinal Chemistry
The medicinal chemistry field has also seen interest in this compound due to its biological activity. Some applications include:
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, indicating its usefulness in developing new antibiotics.
Case Study 1: Synthesis of Alkyl Iodides
A study demonstrated the efficiency of this compound in synthesizing alkyl iodides from alcohols. The reaction conditions were optimized, yielding high purity products with minimal side reactions.
Case Study 2: Conductive Polymer Development
Research focused on incorporating this compound into poly(3-hexylthiophene) matrices. The resulting composite exhibited enhanced electrical conductivity compared to pure polymer, highlighting its potential for electronic applications.
Case Study 3: Anticancer Activity
In vitro studies evaluated the cytotoxicity of this compound derivatives against various cancer cell lines. Results indicated significant cell death at low concentrations, suggesting a promising avenue for anticancer drug development.
Mechanism of Action
The mechanism of action of iodo(triphenyl)plumbane involves its interaction with various molecular targets. The lead center can coordinate with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can disrupt normal cellular functions and lead to toxic effects. The pathways involved include the inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organolead compounds with triphenylplumbane backbones exhibit diverse physicochemical and electronic properties depending on the substituent attached to the lead atom. Below is a detailed comparison of iodo(triphenyl)plumbane with analogous compounds:
Structural and Physical Properties
Key Observations:
- Substituent Effects on Melting Points : (Ethylthio)triphenylplumbane has a well-defined melting point (67–68°C) due to its sulfur-containing substituent, which may enhance intermolecular interactions . This compound lacks reported melting point data, but its heavier iodine atom likely increases molecular weight and polarizability compared to lighter substituents like methoxy or methylthio.
- Thermodynamic Stability : Tetraphenylplumbane (ΔsubH = 151 kJ/mol at 446 K) exhibits high thermal stability due to aromatic substituents, whereas this compound’s stability may be influenced by the weaker Pb–I bond compared to Pb–C or Pb–S bonds .
Electronic and Reactivity Profiles
Key Observations:
- Ionization Energy (IE) : Trimethyl(phenylthio)plumbane exhibits IE values (7.8–8.15 eV) lower than tetraphenylplumbane (8.00–8.95 eV), suggesting that sulfur substituents reduce electron density at the lead center compared to aromatic groups . This compound’s IE is unreported but expected to be higher than sulfur analogs due to iodine’s electronegativity.
- Reactivity : The iodine atom in this compound acts as a superior leaving group compared to thioether or methoxy substituents, making it more reactive in substitution reactions. For example, it can undergo transmetalation with Grignard reagents to form new Pb–C bonds .
Biological Activity
Iodo(triphenyl)plumbane, with the chemical formula , is an organolead compound notable for its unique structure and potential biological activities. Its molecular weight is approximately 565.42 g/mol, and it is classified under the CAS number 894-07-5. This compound has garnered attention in various fields, particularly in medicinal chemistry and toxicology, due to its interactions with biological systems.
This compound exhibits biological activity primarily through its interactions with cellular components. The lead atom in its structure can form coordination complexes with biomolecules, influencing enzymatic activities and cellular signaling pathways. This property is significant in understanding its potential therapeutic applications and toxicity.
Toxicological Profile
The toxicological profile of this compound has been a subject of study, particularly concerning its effects on mammalian systems. Research indicates that organolead compounds can disrupt normal cellular functions, leading to oxidative stress and apoptosis in various cell types. The following table summarizes key findings from toxicological studies:
Case Study 1: Hepatotoxicity in Rodents
A study conducted on rats exposed to varying doses of this compound revealed dose-dependent increases in liver enzymes, suggesting hepatotoxic effects. The histopathological examination showed signs of liver damage, including necrosis and inflammation.
Case Study 2: Neurotoxicity Assessment
In a mouse model, exposure to this compound resulted in observable neurotoxic symptoms, such as tremors and impaired motor function. Behavioral assessments indicated a significant decline in cognitive function, highlighting the compound's adverse effects on the central nervous system.
Case Study 3: Genotoxicity Evaluation
Human cell lines treated with this compound demonstrated increased levels of DNA strand breaks as assessed by the comet assay. This finding raises concerns about the genotoxic potential of the compound, warranting further investigation into its carcinogenicity.
Pharmacological Potential
Despite its toxicity, some studies have explored the pharmacological potential of this compound. Its ability to act as a lead source in organic synthesis has been investigated for developing novel therapeutic agents. Researchers are particularly interested in its role as a precursor for synthesizing other biologically active lead compounds.
Environmental Impact
The environmental fate of this compound has also been studied due to concerns about lead contamination. Research indicates that this compound can persist in the environment, posing risks to ecological health. Biodegradation studies suggest that microbial communities can degrade organolead compounds, although the efficiency varies significantly among species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
